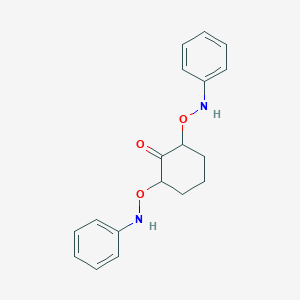

2,6-Bis(anilinooxy)cyclohexan-1-one

Description

Contextualization within the α-Aminooxyketone Class

The defining feature of 2,6-Bis(anilinooxy)cyclohexan-1-one is the presence of two α-aminooxy ketone moieties. This functional group arrangement is a cornerstone of modern organic synthesis, offering a rich platform for chemical manipulation.

α-Aminooxyketones are characterized by the presence of an N-O bond at the carbon atom adjacent to a carbonyl group. This arrangement imparts unique reactivity to the molecule. The N-O bond is relatively weak and can be cleaved under various conditions, making these compounds valuable precursors for a range of transformations. unc.eduuic.edunih.gov The synthesis of α-amino ketones, a closely related class, has seen a surge in interest due to their prevalence in medicinally important molecules. rsc.orgresearchgate.net The development of catalytic enantioselective methods for the synthesis of α-aminooxy and α-hydroxy ketones highlights the importance of this structural motif in accessing chiral building blocks. acs.org

The significance of α-aminooxyketones in chemical synthesis is multifaceted:

Versatile Intermediates: They serve as precursors to α-amino alcohols, α-amino acids, and other nitrogen-containing heterocycles, which are fundamental components of many natural products and pharmaceuticals.

Unique Reactivity: The N-O bond can participate in various reactions, including reductions, rearrangements, and cyclizations, offering synthetic routes that are not accessible with more traditional functional groups. unc.eduuic.edunih.govnih.govchemrxiv.org

Umpolung Strategies: The α-carbon of a ketone is typically nucleophilic (as an enolate). The presence of the aminooxy group can enable an "umpolung" or reversal of polarity, allowing the α-carbon to react as an electrophile, thereby expanding the synthetic possibilities. rsc.org

The structure of This compound presents several distinctive features that set it apart from simpler α-aminooxyketones:

Symmetry and Stereochemistry: The presence of two identical substituents on the cyclohexanone (B45756) ring introduces elements of symmetry. The relative orientation of the two anilinooxy groups (cis or trans) will have a profound impact on the molecule's three-dimensional shape and, consequently, its physical and chemical properties. The conformational analysis of 2,6-disubstituted cyclohexanones is a well-studied area, and these principles would directly apply to this molecule, dictating the preferred equatorial or axial positioning of the bulky anilinooxy groups to minimize steric strain. libretexts.orglibretexts.org

Bifunctionality: Having two α-aminooxy ketone units within the same molecule opens up possibilities for polymerization or the formation of complex, cage-like structures through intramolecular reactions.

The Anilinooxy Moiety: The presence of the phenyl group on the nitrogen atom (from aniline) introduces aromaticity and the potential for electronic effects (resonance and induction) that can influence the reactivity of the N-O bond and the carbonyl group.

Historical Perspective of Cyclohexanone-Derived Scaffolds in Synthetic Chemistry

Cyclohexanone and its derivatives are foundational building blocks in organic synthesis, with a rich history and a vast range of applications. ontosight.aiwikipedia.org The industrial production of cyclohexanone is a massive enterprise, primarily driven by its use as a precursor to nylon. ontosight.aigychbjb.com Beyond this large-scale application, the cyclohexanone framework is a common feature in a multitude of natural products and pharmaceuticals. nih.gov

The versatility of the cyclohexanone scaffold stems from:

Readily Available Starting Material: Cyclohexanone itself is an inexpensive and commercially available chemical. wikipedia.org

Rich Functionalization Chemistry: The carbonyl group and the adjacent α-carbons provide multiple sites for chemical modification, including aldol (B89426) condensations, alkylations, and halogenations. nih.gov

Stereochemical Control: The chair conformation of the cyclohexane (B81311) ring allows for a high degree of stereochemical control in reactions, which is crucial for the synthesis of complex, biologically active molecules. libretexts.orglibretexts.org

The development of methods for the synthesis of substituted cyclohexanones remains an active area of research, with a focus on creating complex and highly functionalized cyclic systems. nih.gov

Research Gaps and Motivations for Advanced Inquiry into this compound

Given the absence of dedicated studies on This compound , a significant research gap exists. The motivation for future investigation into this compound is compelling and can be summarized as follows:

Exploration of Novel Reactivity: A systematic study of the synthesis and reactivity of this molecule could uncover new chemical transformations and reaction pathways, particularly those involving the tandem reactivity of the two α-aminooxy ketone units.

Development of New Synthetic Methodologies: Devising a synthetic route to This compound would be a valuable addition to the synthetic chemist's toolbox, providing access to a novel and potentially useful building block.

Potential for New Materials: The symmetrical and bifunctional nature of the molecule suggests its potential as a monomer for the synthesis of novel polymers with unique properties. The anilinooxy groups could also serve as ligands for the formation of metal-organic frameworks. A related compound, 2,6-bis(4-carboxybenzylidene)cyclohexanone, has been used to create a metal-organic framework. epa.gov

Probing Biological Activity: Many nitrogen- and oxygen-containing heterocyclic compounds exhibit biological activity. The unique structural features of This compound make it a candidate for screening in various biological assays.

Data Tables

Due to the lack of specific experimental data for This compound , the following tables present typical spectroscopic data for analogous compounds, providing a reasonable expectation of the data for the title compound.

Table 1: Representative ¹H NMR Spectroscopic Data for a 2,6-Disubstituted Cyclohexanone Derivative.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 10H | Aromatic Protons (Anilino) |

| 4.50 - 4.60 | m | 2H | CH-O (Protons at C2 and C6) |

| 2.30 - 2.50 | m | 2H | CH₂ (Equatorial protons at C3 and C5) |

| 1.80 - 2.00 | m | 2H | CH₂ (Axial protons at C3 and C5) |

| 1.60 - 1.80 | m | 2H | CH₂ (Protons at C4) |

| 9.0 - 10.0 | br s | 2H | N-H (if present, may exchange with D₂O) |

Note: The exact chemical shifts and multiplicities would depend on the specific stereochemistry (cis/trans) and the conformation of the molecule.

Table 2: Representative ¹³C NMR Spectroscopic Data for a 2,6-Disubstituted Cyclohexanone Derivative.

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O (Ketone) |

| ~140 | Aromatic C (quaternary, attached to N) |

| ~129 | Aromatic C-H |

| ~121 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~80 | C-O (C2 and C6) |

| ~40 | CH₂ (C3 and C5) |

| ~25 | CH₂ (C4) |

Table 3: Representative IR Spectroscopic Data.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretch (if present) |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch |

| ~1715 | C=O stretch (Ketone) |

| 1590 - 1610 | C=C stretch (Aromatic) |

| ~1050 | N-O stretch |

Structure

3D Structure

Properties

CAS No. |

682746-12-9 |

|---|---|

Molecular Formula |

C18H20N2O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2,6-dianilinooxycyclohexan-1-one |

InChI |

InChI=1S/C18H20N2O3/c21-18-16(22-19-14-8-3-1-4-9-14)12-7-13-17(18)23-20-15-10-5-2-6-11-15/h1-6,8-11,16-17,19-20H,7,12-13H2 |

InChI Key |

WVLFVYCRDXRIPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C(C1)ONC2=CC=CC=C2)ONC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2,6 Bis Anilinooxy Cyclohexan 1 One

Foundational Synthetic Routes to α-Aminooxyketones

The construction of the α-aminooxy ketone moiety is the fundamental transformation required for the synthesis of 2,6-Bis(anilinooxy)cyclohexan-1-one. This involves the formation of a C-O bond at the α-position of the ketone, with the oxygen atom being part of an aniline-derived hydroxylamine (B1172632) fragment.

Classical Approaches for α-Functionalization of Ketones

The traditional and most direct method for the α-functionalization of ketones involves the generation of a nucleophilic enolate. This is typically achieved by deprotonating the α-carbon-hydrogen (α-C–H) bond using a suitable base. The resulting enolate then reacts with an appropriate electrophile. To introduce a heteroatom like oxygen at this position, a heteroatom-based electrophile is required. However, this approach presents a challenge: common heteroatom reagents are typically nucleophilic. Therefore, converting a nucleophilic heteroatom into an electrophilic species often necessitates multiple, and sometimes complex, chemical steps before the key reaction can occur.

An alternative and increasingly popular strategy involves a reversal of the typical reactivity, a concept known as "umpolung." In this approach, the ketone itself is converted into an electrophile, allowing it to react directly with a wide range of common, commercially available nucleophiles. This method can be more efficient as it often bypasses the need for pre-activation of the nucleophile, thereby expanding the scope of compatible functional groups.

Synthesis through Reaction of Carbonyl Compounds with Nitroso Compounds

A powerful and direct route to α-aminooxy ketones is the nitroso aldol (B89426) reaction. This reaction involves the coupling of an enolate or enol equivalent with a nitroso compound, such as nitrosobenzene (B162901). The nitroso group (-N=O) acts as an electrophile, reacting with the nucleophilic α-carbon of the ketone.

Significant progress has been made in rendering this reaction catalytic and enantioselective. For instance, the use of tin enolates derived from ketones in the presence of nitrosobenzene and a chiral silver-BINAP catalyst system has been shown to produce α-aminooxy ketones with excellent regioselectivity and high enantiomeric excess. The reaction proceeds preferentially via oxygen-attack (O-selective) of the enolate on the nitrogen atom of the nitroso compound, rather than nitrogen-attack (N-selective), to form the desired C-O-N linkage.

Below is a table summarizing representative results for this catalytic, enantioselective approach.

Table 1: Catalytic Enantioselective Nitroso Aldol Reaction of Tin Enolates with Nitrosobenzene Data based on established methodologies for α-aminooxylation.

| Entry | Ketone Precursor | Catalyst System | O/N Selectivity | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Propiophenone | (R)-BINAP-AgOTf | >99/1 | 94 | 97 |

| 2 | 2-Methyl-1-tetralone | (R)-BINAP-AgClO4 | >99/1 | 91 | 96 |

Furthermore, metal-free variations have been developed. A one-pot tandem reaction using silyl (B83357) enol ethers and anilines in the presence of Oxone can generate the nitroso compound in situ, which then couples to form the α-amino ketone derivative. This method is notable for its use of inexpensive and environmentally benign reagents.

Targeted Synthesis of this compound

Synthesizing this compound requires the introduction of two anilinooxy groups onto the cyclohexanone (B45756) ring at specific positions. This di-functionalization introduces additional layers of complexity concerning selectivity and reaction control compared to mono-functionalization.

Multi-step Reaction Sequences for Di-functionalization

Achieving 2,6-disubstitution on a cyclohexanone ring often necessitates a multi-step approach. Direct double functionalization can be challenging due to competing reactions and changes in reactivity after the first substitution. A plausible sequence for the target molecule would involve a stepwise functionalization.

One potential pathway involves an initial α-functionalization followed by a second, directed substitution. For example, a method for synthesizing trans-2,6-disubstituted cyclohexanones involves an initial stereocontrolled allylic substitution on a cyclohexene (B86901) derivative, followed by ozonolysis to unmask the ketone. nih.govacs.org While this specific sequence installs alkyl or aryl groups, the principle of using a cyclic precursor to control the stereochemistry of two sequential substitutions could be adapted.

Another strategy relies on tandem reactions where multiple bonds are formed in a single pot. For instance, Diels-Alder reactions using dienophiles like α-nitrocinnamate with a suitable diene can produce highly functionalized cyclohexene precursors. mdpi.comsemanticscholar.org Subsequent chemical transformations, such as the Nef reaction to convert a nitro group into a carbonyl, could yield a substituted cyclohexanone scaffold that can be further modified. mdpi.comsemanticscholar.org These multi-step or tandem approaches, while not directly reported for the target molecule, form the strategic basis for constructing such di-substituted cyclic systems. nih.gov

Exploration of Catalytic Systems for Enhanced Yield and Selectivity

Catalysis is crucial for achieving high yield and selectivity in the synthesis of complex molecules like this compound. The challenge lies in identifying a catalytic system that can effectively promote two distinct functionalization events on the same molecule with high control.

For the α-aminooxylation step, transition metal catalysts are key. As mentioned, silver- and copper-based catalysts have proven effective for nitroso aldol reactions. For di-substitution, controlling the reaction to prevent over-functionalization or the formation of a mixture of products is paramount. A catalytic system would need to remain active through both substitution steps and potentially differentiate between the mono- and di-substituted products.

Palladium catalysis is widely used for the α,β-dehydrogenation of ketones to form enones, which are versatile intermediates for further functionalization. organic-chemistry.org A tandem approach combining dehydrogenation with a subsequent catalytic addition could be envisioned. The table below outlines various catalytic systems employed in the synthesis and functionalization of substituted cyclohexanones, highlighting the diversity of metals and ligands that can be used to control reactivity.

Table 2: Catalytic Systems for the Synthesis and Functionalization of Substituted Cyclohexanones A summary of catalysts used in related synthetic transformations.

| Transformation | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| Allylic Substitution | Copper Complexes | Cyclohexene derivatives, Grignard reagents | High regio- and stereoselectivity for trans-products nih.govacs.org |

| [5+1] Cycloaddition | Tandem Carbene/Photoredox (Iridium or organic photocatalyst) | Linear esters and radical precursors | Convergent synthesis of α,β-disubstituted cyclohexanones nih.govresearchgate.net |

| Dehydrogenation | Pd(DMSO)₂(TFA)₂ / O₂ | Saturated cyclic ketones | Direct synthesis of cyclohexenones from cyclohexanones organic-chemistry.org |

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogs

The ultimate challenge in synthesizing this compound lies in controlling the chemo-, regio-, and stereoselectivity of the transformations.

Chemoselectivity: In a reaction involving a nucleophile like an anilinooxy species, the catalyst and conditions must ensure that the reaction occurs at the α-carbon of the ketone without undesired side reactions at the carbonyl group itself or on the aniline (B41778) ring.

Regioselectivity: The synthesis must exclusively target the 2- and 6-positions of the cyclohexanone ring. For a symmetrical starting material like cyclohexanone, the first substitution can occur at either the 2- or 6-position. However, the introduction of the second group must be directed specifically to the other α-position. The presence of the first substituent can influence the acidity and steric accessibility of the remaining α-protons, which must be carefully managed.

Stereoselectivity: The introduction of two substituents at the 2- and 6-positions creates two new stereocenters. The reaction must control the relative (diastereoselectivity) and potentially the absolute (enantioselectivity) configuration of these centers. Syntheses of related 2,6-disubstituted systems have achieved high diastereoselectivity, typically favoring the formation of the more thermodynamically stable trans isomer, where the two substituents are on opposite faces of the ring. nih.govacs.org Achieving enantioselective control would require the use of a chiral catalyst or auxiliary that can differentiate between the two enantiotopic α-positions of the starting cyclohexanone or control the approach of the nucleophile in subsequent steps. For example, Prins cyclization has been used to generate 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity, demonstrating that cyclization strategies are powerful tools for stereocontrol. nih.gov

While a specific, documented synthesis for this compound is not prominent in the literature, the principles outlined provide a clear roadmap for its potential construction. The combination of foundational α-functionalization reactions, multi-step sequences, and highly selective catalytic systems would be essential to successfully synthesize this specific and complex target molecule.

Due to the highly specific nature of the chemical compound "this compound," publicly available research detailing its synthesis, stereochemical control, and green chemistry applications is not available at this time. Scientific literature extensively covers related structures, such as trans-2,6-disubstituted cyclohexanones and other cyclohexanone derivatives, but specific methodologies for the named compound are not documented in the searched resources.

General principles of stereocontrol and green chemistry in organic synthesis are well-established; however, their direct application and specific outcomes for the synthesis of this compound have not been published. For instance, while the synthesis of trans-2,6-disubstituted cyclohexanones with high regio- and stereoselectivity has been achieved through methods like allylic substitution followed by ozonolysis, these routes are not explicitly described for the anilinooxy-substituted target molecule. acs.orgnih.gov

Similarly, the anomeric effect, a key stereoelectronic principle influencing the conformation of heterocyclic rings, is a critical consideration in the synthesis of substituted cyclohexanones. wikipedia.orgscripps.edursc.org This effect describes the preference of certain substituents at the carbon adjacent to a heteroatom to occupy an axial position, which can be counterintuitive to steric considerations alone. wikipedia.orgscripps.edursc.org The control of such effects is a central challenge in stereoselective synthesis, but specific strategies pertaining to this compound are not found in the current body of scientific literature.

Furthermore, while the principles of green chemistry are increasingly integral to modern synthetic methodologies, there is no specific research detailing the application of these principles to the synthesis of this compound.

Given the absence of specific research on "this compound," a detailed article on its synthetic methodologies, stereochemical control, and green chemistry aspects cannot be generated at this time. Further research would be required to develop and document these aspects of its chemistry.

Elucidation of Reaction Mechanisms and Reactive Intermediates Associated with 2,6 Bis Anilinooxy Cyclohexan 1 One

Mechanistic Pathways of Nucleophilic Attack at the Carbonyl Center

The carbonyl group of 2,6-Bis(anilinooxy)cyclohexan-1-one is an electrophilic center, susceptible to attack by nucleophiles. The general mechanism of nucleophilic addition to ketones involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in The facial selectivity of this attack, whether it occurs from the axial or equatorial face of the cyclohexane (B81311) ring, is a critical aspect of the reaction's stereochemical outcome.

In the case of substituted cyclohexanones, the stereochemical course of nucleophilic attack is influenced by a combination of steric and electronic factors. For instance, the reduction of a ketone on a cyclohexane ring using a small reducing agent like sodium borohydride (B1222165) often results in the hydride ion attacking from the axial position, leading to an equatorial alcohol. youtube.com Conversely, a bulky nucleophile will preferentially attack from the less hindered equatorial face. youtube.com The presence of the two bulky anilinooxy groups at the C-2 and C-6 positions in this compound would be expected to significantly influence the trajectory of the incoming nucleophile, likely favoring attack from the less sterically encumbered face.

The electrophilicity of the carbonyl carbon is also modulated by the electronic nature of the α-substituents. Electron-withdrawing groups can enhance the reactivity of the carbonyl group towards nucleophiles. The anilinooxy group, containing both an electronegative oxygen and a nitrogen atom, can exert a complex electronic influence that will be further discussed in the context of neighboring group participation.

Role of the Aminooxy Moiety in Reaction Dynamics and Neighboring Group Participation

The aminooxy (-ONH-) functionality is a key player in the reactivity of this compound. The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, leading to a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. youtube.comwikipedia.org NGP can significantly accelerate reaction rates and lead to stereochemical outcomes that differ from those of simple substitution reactions. wikipedia.orglibretexts.org

In a suitable reaction, the nitrogen of the anilinooxy group could attack the carbonyl carbon or a carbocationic center that might form during a reaction, leading to a cyclic intermediate. youtube.com This intramolecular process can be more favorable than an intermolecular attack by an external nucleophile, resulting in rate enhancement. libretexts.org For NGP to be effective, the participating group must be positioned correctly to allow for the formation of a stable cyclic transition state or intermediate, typically a three- to seven-membered ring. youtube.com In the chair conformation of the cyclohexane ring, the spatial relationship between the anilinooxy groups and the carbonyl carbon would be crucial in determining the feasibility and extent of NGP.

The formation of oxime ethers from the reaction of aminooxy compounds with aldehydes and ketones is a well-established and chemoselective process. louisville.edulouisville.edunih.gov This highlights the inherent nucleophilicity of the aminooxy group and its propensity to react with carbonyl centers. While the anilinooxy groups in the target molecule are already part of the structure, their potential to interact with the carbonyl group under certain reaction conditions remains a significant mechanistic consideration.

Investigations into Potential Rearrangement Reactions

The structural framework of this compound, with its functionalized cyclohexane ring, allows for the possibility of various rearrangement reactions. Rearrangements in cyclohexanone (B45756) systems can be triggered by the formation of reactive intermediates such as carbocations or by the influence of specific reagents.

One potential rearrangement is a Favorskii-type rearrangement, which typically occurs in α-haloketones upon treatment with a base. While the anilinooxy group is not a halide, its ability to act as a leaving group under certain conditions could potentially initiate a similar cascade.

Furthermore, the formation of enolates or enols from this compound could open pathways to other rearrangements. For instance, α-amination of carbonyl compounds can sometimes proceed through rearrangement of initial cycloadducts. researchgate.net While this is a synthetic method, it points to the types of transformations that might be possible with the subject compound under specific conditions.

The McLafferty rearrangement is a well-known fragmentation pathway in mass spectrometry for molecules containing a carbonyl group and an accessible γ-hydrogen. louisville.edu While this is a fragmentation rather than a synthetic rearrangement, studies on the mass spectrometric behavior of related oxime ethers could provide insights into the bond strengths and potential fragmentation patterns of this compound. louisville.edu

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. The presence of the two α-substituents will have a significant impact on both the activation energy of reactions and the stability of products.

Kinetic Considerations:

The rate of nucleophilic attack on the carbonyl group will be influenced by the steric hindrance imposed by the anilinooxy groups. This steric hindrance can raise the activation energy for the approach of a nucleophile, thereby slowing down the reaction rate. However, as discussed earlier, if neighboring group participation is operative, the reaction rate can be significantly enhanced compared to a similar system without the participating group. wikipedia.orglibretexts.org The rate enhancement is a hallmark of anchimeric assistance.

Thermodynamic Considerations:

The stability of the products of reactions involving this compound will depend on the final arrangement of atoms and the relief of any ring strain or steric interactions. For example, in an addition reaction to the carbonyl group, the resulting stereoisomer that minimizes steric clashes between the newly formed group and the existing anilinooxy substituents will be thermodynamically favored.

Computational studies on related cyclohexanone derivatives have been used to predict the facial selectivity of nucleophilic attacks based on the geometrical changes upon complexation. acs.org Similar theoretical calculations for this compound could provide valuable data on the relative energies of transition states and intermediates, offering insights into both the kinetic and thermodynamic favorability of different reaction pathways.

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Steric Hindrance | Decreases reaction rate by increasing activation energy. | Affects the relative stability of stereoisomeric products. |

| Neighboring Group Participation | Can significantly increase reaction rate. | Leads to the formation of specific, often rearranged, products. |

| Electronic Effects | Can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. | Influences the stability of intermediates and products. |

Comparative Mechanistic Studies with Related Cyclohexanone Derivatives

To fully appreciate the unique reactivity of this compound, it is instructive to compare its behavior to that of other cyclohexanone derivatives.

Comparison with Unsubstituted Cyclohexanone: Unsubstituted cyclohexanone serves as a baseline for understanding the fundamental reactivity of the six-membered ring ketone. Nucleophilic addition to cyclohexanone is a well-understood process, and its stereochemistry is primarily governed by the principles of axial and equatorial attack. youtube.com The introduction of the two anilinooxy groups in this compound dramatically alters the steric and electronic landscape, leading to different reaction rates and product distributions.

Comparison with other α-Substituted Cyclohexanones: The nature of the α-substituent has a profound effect on the reactivity of the cyclohexanone ring. For example, α-haloketones are known to undergo the Favorskii rearrangement. Comparing the reactivity of this compound with α-halocyclohexanones under basic conditions could reveal whether the anilinooxy group can participate in a similar rearrangement pathway.

Studies on the α-amination of cyclohexanone and its derivatives have shown that the reaction can proceed through various mechanisms, including rearrangements of intermediate cycloadducts. researchgate.net Comparing the outcomes of such reactions with this compound could provide insights into the directing effects of the anilinooxy groups.

Comparison with Cyclohexanone Monooxygenase Substrates: Cyclohexanone monooxygenase is an enzyme that catalyzes the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone. sigmaaldrich.comacs.orgnih.gov The mechanism involves the nucleophilic attack of a flavin-peroxide intermediate on the carbonyl carbon. sigmaaldrich.com While an enzymatic reaction, it provides a biological benchmark for the reactivity of the cyclohexanone core. The electronic and steric properties of this compound would likely make it a poor substrate for this enzyme, but the comparison highlights the importance of substituent effects in modulating the reactivity of the cyclohexanone ring.

| Compound | Key Mechanistic Features | Reference |

| Unsubstituted Cyclohexanone | Baseline for nucleophilic addition, axial/equatorial attack. | youtube.com |

| α-Halocyclohexanones | Prone to Favorskii rearrangement. | |

| Cyclohexanone (enzymatic) | Substrate for Baeyer-Villiger oxidation by cyclohexanone monooxygenase. | sigmaaldrich.comacs.orgnih.gov |

| This compound | Potential for neighboring group participation by aminooxy moiety, significant steric influence on nucleophilic attack. |

Based on a comprehensive search of available scientific literature, there is no specific research data published for the compound “this compound.” Consequently, the detailed analysis of its spectroscopic and crystallographic properties as requested in the provided outline cannot be generated.

The search results consistently point to research on structurally related but distinct compounds, such as various derivatives of 2,6-bis(benzylidene)cyclohexanone. While these compounds share a cyclohexanone core, the substituents at the 2 and 6 positions are fundamentally different, leading to distinct chemical, physical, and spectroscopic properties. Therefore, using data from these analogues would not be scientifically accurate or representative of the specific compound of interest.

Further investigation into chemical databases and suppliers also did not yield any commercially available sources or synthesized examples of "this compound," which corroborates the absence of dedicated research articles. Without primary literature detailing its synthesis and characterization, it is not possible to provide the requested in-depth analysis of its NMR, X-ray, HRMS, and vibrational spectroscopy data.

Should research on "this compound" become available in the future, the requested article could then be generated. At present, the lack of data prevents the fulfillment of this specific request.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation of Chiral Derivatives

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are invaluable for the non-destructive determination of the absolute configuration and conformation of chiral compounds. While specific experimental data for 2,6-Bis(anilinooxy)cyclohexan-1-one is not available in the current scientific literature, the principles of these techniques can be applied to its potential chiral derivatives. The stereochemical features of such derivatives would be elucidated by analyzing the Cotton effects observed in their ECD and ORD spectra.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum is a plot of the difference in molar extinction coefficients (Δε = εL - εR) or molar ellipticity ([θ]) against wavelength. For a chiral derivative of this compound, the carbonyl group (C=O) and the anilinooxy chromophores would be the primary contributors to the ECD spectrum.

The n→π* electronic transition of the cyclohexanone (B45756) carbonyl group is symmetry-forbidden but becomes weakly allowed in a chiral environment, typically appearing as a weak absorption band in the 280-320 nm region. The sign and magnitude of the Cotton effect associated with this transition are highly sensitive to the stereochemistry of the substituents on the cyclohexanone ring. The Octant Rule for cyclohexanones provides a powerful empirical method to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group. For a chiral derivative of this compound, the positions of the anilinooxy groups would dictate the sign of the observed Cotton effect, allowing for the assignment of the absolute configuration.

Furthermore, the anilinooxy moieties themselves are chromophores and can exhibit their own characteristic ECD bands, which may couple with the carbonyl chromophore, leading to more complex spectra that can be interpreted with the aid of computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation ([α]) or molar rotation ([Φ]) versus wavelength. In regions where the molecule does not absorb light, the ORD curve is a plain curve. However, in the vicinity of an absorption band, the curve becomes anomalous, showing a peak and a trough, which together constitute a Cotton effect.

The sign of the Cotton effect in ORD is directly related to the sign of the corresponding band in the ECD spectrum. Therefore, ORD can also be used to determine the absolute configuration of chiral cyclohexanones. Historically, ORD was the more accessible technique, but ECD is now generally preferred due to its simpler, single-band appearance for each electronic transition, which often leads to less ambiguity in interpretation, especially for molecules with multiple chromophores.

For a potential chiral derivative of this compound, the ORD spectrum would be expected to show a Cotton effect centered around the n→π* transition of the carbonyl group. The sign of this Cotton effect would provide crucial information for the stereochemical elucidation.

Illustrative Data

In the absence of experimental data for this compound, the following tables illustrate the type of data that would be generated in a chiroptical study of its hypothetical chiral derivatives.

Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data for Chiral Derivatives of this compound

| Compound | Solvent | λmax (nm) (n→π*) | Δε (L·mol⁻¹·cm⁻¹) | Cotton Effect Sign | Inferred Absolute Configuration |

| (2R,6R)-2,6-Bis(anilinooxy)cyclohexan-1-one | Methanol | 295 | +1.5 | Positive | (2R,6R) |

| (2S,6S)-2,6-Bis(anilinooxy)cyclohexan-1-one | Methanol | 295 | -1.5 | Negative | (2S,6S) |

| (2R,6S)-2,6-Bis(anilinooxy)cyclohexan-1-one (meso) | Methanol | - | 0 | None | Achiral |

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data for Chiral Derivatives of this compound

| Compound | Solvent | Peak (nm) | Trough (nm) | Cotton Effect Sign | Inferred Absolute Configuration |

| (2R,6R)-2,6-Bis(anilinooxy)cyclohexan-1-one | Methanol | 305 | 285 | Positive | (2R,6R) |

| (2S,6S)-2,6-Bis(anilinooxy)cyclohexan-1-one | Methanol | 285 | 305 | Negative | (2S,6S) |

| (2R,6S)-2,6-Bis(anilinooxy)cyclohexan-1-one (meso) | Methanol | - | - | None | Achiral |

Computational and Theoretical Investigations of 2,6 Bis Anilinooxy Cyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 2,6-Bis(anilinooxy)cyclohexan-1-one, these methods can offer deep insights into its conformational preferences, electronic properties, and reactive sites.

Density Functional Theory (DFT) Studies on Conformational Isomers and Transition States

Density Functional Theory (DFT) is a robust computational method for investigating the geometry and energy of molecular structures. For this compound, the central cyclohexanone (B45756) ring is expected to adopt several conformational isomers, with the chair conformation being the most stable for unsubstituted cyclohexane (B81311). However, the presence of bulky 2,6-bis(anilinooxy) substituents introduces significant steric interactions that can alter the conformational landscape.

Computational studies on analogous 2,6-disubstituted cyclohexanones, such as 2,6-bis(benzylidene)cyclohexanone, have shown that steric strain can lead to distortions from the ideal chair conformation, sometimes favoring a "half-chair" or twist-boat conformation. aip.org In the case of this compound, the substituents can exist in axial or equatorial positions, leading to different diastereomers (cis and trans), each with its own set of possible conformations.

DFT calculations would be crucial to determine the relative energies of these conformers and the energy barriers for their interconversion (transition states). The large anilinooxy groups are likely to prefer equatorial positions to minimize steric hindrance.

Hypothetical Relative Energies of Conformational Isomers of trans-2,6-Bis(anilinooxy)cyclohexan-1-one (Illustrative)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Structural Features |

| Chair | Diequatorial | 0.00 | Most stable, minimizes steric interactions. |

| Twist-Boat | - | 5.5 | Intermediate flexibility, avoids some eclipsing interactions. |

| Boat | - | 7.0 | High energy due to eclipsing and flagpole interactions. |

| Chair | Diaxial | >10.0 | Highly unstable due to severe 1,3-diaxial steric strain. |

Note: This table is for illustrative purposes and the actual values would need to be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would highlight regions of negative and positive electrostatic potential.

The oxygen atom of the carbonyl group is expected to be a region of high negative potential (a nucleophilic center), making it susceptible to attack by electrophiles. The hydrogen atoms of the aniline (B41778) rings and the cyclohexanone ring would represent regions of positive potential (electrophilic centers). The anilinooxy moieties, with their lone pairs on the oxygen and nitrogen atoms, would also contribute to the nucleophilic character of the molecule. This information is critical for understanding how the molecule might interact with other chemical species.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and dynamic behavior of this compound in different environments, such as in solution. While DFT provides static pictures of energy minima, MD explores the molecule's movement over time, offering insights into its flexibility and interactions with solvent molecules.

For a molecule with flexible side chains like the anilinooxy groups, MD simulations would be particularly useful. These simulations could reveal how the side chains rotate and fold, and how these motions are coupled to the conformational changes of the cyclohexanone ring. The simulations would also show how solvent molecules arrange themselves around the solute and how hydrogen bonding and other non-covalent interactions influence the molecule's behavior. This is crucial for understanding its solubility and transport properties.

In Silico Modeling of Molecular Interactions with Biological Targets (Mechanistic Focus)

In silico modeling, particularly molecular docking, is a powerful technique to predict and analyze the interaction of a small molecule with a biological target, such as a protein or enzyme. mdpi.com Given that many cyclohexanone derivatives exhibit biological activity, it is plausible that this compound could also interact with specific biological targets. nih.gov

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity. The structural features of the molecule, such as the aromatic rings, the carbonyl group, and the anilinooxy moieties, could participate in various interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking. By understanding these interactions, researchers can hypothesize a mechanism of action at the molecular level. For instance, the molecule could act as an inhibitor by blocking the active site of an enzyme.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.gov These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. The calculated IR spectrum would show characteristic vibrational frequencies, such as the C=O stretch of the cyclohexanone ring and the N-O and C-O stretches of the anilinooxy groups. The predicted UV-Vis spectrum would provide information about the electronic transitions within the molecule, which are influenced by the conjugated systems of the aniline rings.

Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Characteristic Signal |

| ¹³C NMR | Chemical Shift (δ) | ~200-210 ppm (C=O) |

| ¹H NMR | Chemical Shift (δ) | ~6.5-8.0 ppm (Aromatic protons) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1700-1720 cm⁻¹ (C=O stretch) |

| UV-Vis Spectroscopy | λmax | ~250-300 nm (π-π* transitions) |

Note: This table is for illustrative purposes and the actual values would need to be determined by specific computational calculations.

Applications and Synthetic Utility of 2,6 Bis Anilinooxy Cyclohexan 1 One and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The strategic placement of functional groups on the cyclohexanone (B45756) ring makes 2,6-Bis(anilinooxy)cyclohexan-1-one a highly adaptable building block for the synthesis of intricate molecular structures.

Precursor for Monosaccharide and Pentose Synthesis

The synthesis of carbohydrates and their precursors from non-carbohydrate sources is a significant area of research. Cyclohexanone derivatives have been successfully employed as starting materials for the stereoselective synthesis of monosaccharides. For instance, the enantioselective synthesis of carbohydrate precursors has been achieved through intermediates like bis-epoxides derived from substituted cyclohexanones lookchem.com. The general strategy often involves a series of stereocontrolled reactions, including epoxidations and reductions, to introduce the required stereocenters.

While specific studies on this compound are not prevalent, its structure lends itself to similar synthetic strategies. The anilinooxy groups could be envisioned to direct stereoselective reductions or serve as leaving groups in subsequent transformations. The synthesis of rare sugars, which are known for their potential as functional sweeteners, has been accomplished using protected ketose acceptors, a role that a derivative of this compound could potentially fulfill mdpi.com.

Table 1: Examples of Cyclohexanone Derivatives in Carbohydrate Synthesis

| Cyclohexanone Derivative | Synthetic Target/Application | Key Transformation(s) |

| DPS-substituted allenylcarbinyl acetates | Methyl-branched hexose (B10828440) precursors | Bis-epoxidation, C to O DPS transfer |

| (-)-Quinic acid | Inositol monophosphatase inhibitors | Borohydride (B1222165) reduction of a cyclohexan-4-one intermediate |

| D-allose and D-psicose derivatives | Sucrose-mimicking disaccharide | Intermolecular aglycon delivery (IAD) glycosylation |

Building Block for Physiologically Active Material Synthesis

The cyclohexanone framework is a common motif in numerous biologically active natural products and pharmaceutical agents beilstein-journals.orgnih.gov. The diastereoselective synthesis of highly substituted cyclohexanones is of considerable interest as it provides access to core structures for drugs, such as those used in the treatment of Alzheimer's disease beilstein-journals.org. Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives, for example, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the potential of this class of compounds in medicinal chemistry nih.gov.

Furthermore, a novel FtsZ inhibitor, 6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, highlights the utility of functionalized cyclohexanones as antibacterial agents semanticscholar.org. The synthesis of such physiologically active materials often relies on the strategic functionalization of the cyclohexanone core. The anilinooxy groups in this compound offer handles for further chemical modification, potentially leading to the discovery of new therapeutic agents.

Potential as a Ligand in Metal-Catalyzed Reactions

The development of chiral ligands is crucial for the advancement of asymmetric catalysis, a field that enables the selective synthesis of one enantiomer of a chiral molecule.

Chiral Ligand Design for Asymmetric Catalysis

C2-symmetric ligands have historically played a significant role in the success of asymmetric catalysis nih.gov. While this compound in its racemic form is not C2-symmetric, its derivatives, particularly those derived from chiral trans-1,2-diaminocyclohexane, are widely used as privileged chiral ligands researchgate.net. The cyclohexyl backbone provides a rigid scaffold that is essential for inducing high levels of stereoselectivity in metal-catalyzed reactions.

The design of nonsymmetrical P,N-ligands has also emerged as a powerful strategy, often outperforming their symmetrical counterparts nih.gov. The structure of this compound, with its potential for derivatization at the nitrogen and oxygen atoms of the anilinooxy groups, presents an opportunity for the creation of novel chiral N,O-ligands. Such ligands could find applications in a variety of asymmetric transformations, contributing to the ever-expanding toolbox of the synthetic chemist. The application of chiral cyclopentadienyl (B1206354) ligands has also shown enormous potential in asymmetric catalysis, suggesting that diverse chiral scaffolds can be effective nih.gov.

Development of Novel Reagents and Catalysts Based on the this compound Scaffold

The inherent reactivity of the cyclohexanone moiety, coupled with the functional handles provided by the anilinooxy groups, makes this compound a promising platform for the development of new reagents and organocatalysts. For example, palladium-catalyzed oxidative desymmetrization of meso-dibenzoates has been shown to produce chiral cycloalkenone derivatives that are valuable synthetic building blocks rsc.org. A similar strategy could potentially be applied to derivatives of this compound to generate chiral synthons.

Application in the Construction of Macrocyclic and Heterocyclic Systems

The construction of macrocycles and heterocycles is of fundamental importance in supramolecular chemistry and drug discovery.

Cyclohexanone derivatives are versatile starting materials for the synthesis of a wide range of nitrogen-containing heterocycles mdpi.comnih.govnd.edu. For instance, reactions of cyclohexanones with arylhydrazine hydrochlorides can yield carbazoles nih.gov. The anilinooxy groups in this compound introduce nitrogen atoms that could be incorporated into heterocyclic rings through various cyclization strategies. The synthesis of fused heterocyclic systems with multiple stereocenters has been achieved through sequences involving hetero-Diels-Alder reactions, a pathway that could be accessible from derivatives of the title compound rsc.org.

Macrocyclic compounds, which are cyclic molecules with twelve or more atoms, are of great interest for their ability to act as host molecules and as potential therapeutic agents nih.gov. The synthesis of macrocycles often involves the cyclization of linear precursors, and building blocks derived from cyclohexanone can be employed in these strategies mdpi.comresearchgate.netresearchgate.net. For example, macrocycles have been derived from the condensation of 2,6-diformylpyridine and trans-1,2-diaminocyclohexane researchgate.netdntb.gov.ua. The bifunctional nature of this compound makes it an attractive candidate for the construction of novel macrocyclic architectures through condensation or other cyclization reactions.

Integration into Multicomponent Reaction Strategies

The strategic integration of pre-functionalized synthons into multicomponent reactions (MCRs) represents a powerful approach in modern organic synthesis, enabling the rapid assembly of complex molecular architectures from simple precursors in a single operation. The cyclohexanone framework, particularly when appropriately substituted, serves as a versatile building block in a variety of MCRs. The compound this compound and its conceptual derivatives are well-suited for such strategies, primarily through the reactivity of the ketone carbonyl group and the activated α-hydrogens.

Multicomponent reactions are convergent, one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to generate diverse molecular libraries for applications in medicinal chemistry and materials science. nih.govbeilstein-journals.org The cyclohexanone moiety can participate in several prominent MCRs, including isocyanide-based reactions and cyclocondensations.

A key class of MCRs where cyclohexanones are employed is the isocyanide-based reactions, such as the Passerini and Ugi reactions. nih.gov

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (like cyclohexanone), and an isocyanide to form an α-acyloxy carboxamide. nih.gov The ketone group of a 2,6-disubstituted cyclohexanone derivative would be the primary site of reaction.

Ugi Reaction: An extension of the Passerini reaction, the Ugi four-component reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov The initial step involves the formation of an imine from the ketone and the amine, which is then attacked by the isocyanide. nih.gov The reactivity of the cyclohexanone carbonyl is paramount for the success of both Passerini and Ugi reactions. researchgate.net

Another important MCR where cyclohexanone derivatives can be utilized is the Hantzsch Dihydropyridine Synthesis . This reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. nih.gov While the standard Hantzsch synthesis does not directly use a simple cyclohexanone, variations and related cyclocondensation reactions can incorporate the cyclohexanone skeleton. For instance, tandem reactions that begin with a Michael addition to an α,β-unsaturated system derived from a cyclohexanone can lead to highly substituted heterocyclic systems.

Tandem or domino reactions, which involve a sequence of intramolecular transformations initiated by a single event, are another facet of advanced synthetic strategies where functionalized cyclohexanones are valuable. An organocatalytic tandem Michael-Henry reaction, for example, can produce highly functionalized cyclohexanes with multiple stereocenters. In the context of this compound, the α-protons are activated by the adjacent carbonyl group, making them susceptible to deprotonation and subsequent reaction as a nucleophile in Michael additions. The nature of the anilinooxy substituents would again play a role in modulating the acidity of these protons and the stereochemical outcome of the reaction.

The table below summarizes the potential integration of cyclohexanone derivatives into various multicomponent reaction strategies.

| Multicomponent Reaction | Role of Cyclohexanone Derivative | Key Reactive Site(s) | Potential Influence of 2,6-Bis(anilinooxy) Substituents |

| Passerini Reaction | Carbonyl component | C=O group | Steric hindrance may decrease reactivity; electronic withdrawal may increase carbonyl electrophilicity. |

| Ugi Reaction | Carbonyl component | C=O group (forms imine intermediate) | Similar to Passerini; steric hindrance could affect imine formation. |

| Hantzsch-type Reactions | Precursor to reactive intermediates | α-Carbons, C=O group | Substituents influence the formation of enolates/enamines and subsequent cyclization pathways. |

| Tandem Michael Additions | Michael donor (as enolate/enamine) | α-Carbons | Electronic effects of substituents modulate the acidity of α-protons and nucleophilicity of the resulting enolate. |

Future Research Directions and Emerging Avenues for this compound Research

The exploration of novel chemical entities is a cornerstone of scientific advancement, opening doors to new materials, therapeutics, and technologies. Within this context, this compound presents itself as a compound of significant interest, meriting a dedicated and structured investigation into its properties and potential applications. This article outlines future research directions and emerging avenues for the study of this specific molecule, focusing on a series of targeted research domains.

Future Research Directions and Emerging Avenues for 2,6 Bis Anilinooxy Cyclohexan 1 One Research

A fundamental avenue of future research into 2,6-Bis(anilinooxy)cyclohexan-1-one involves a systematic investigation into the effects of substituents on its reactivity and selectivity. The introduction of various functional groups on the aniline (B41778) moieties is predicted to exert profound electronic and steric influences on the cyclohexanone (B45756) core.

Future studies should focus on the synthesis of a library of this compound analogs bearing a range of electron-donating and electron-withdrawing groups at the para, meta, and ortho positions of the aniline rings. The reactivity of these analogs in key reactions, such as nucleophilic additions to the carbonyl group, could then be kinetically and thermodynamically evaluated.

A quantitative analysis of these substituent effects can be achieved through the construction of Hammett plots. By plotting the logarithm of the reaction rate constants or equilibrium constants against the Hammett substituent constants (σ), a linear free-energy relationship can be established. The slope of this plot, the reaction constant (ρ), will provide valuable insights into the nature of the transition state and the electronic demands of the reaction. A positive ρ value would indicate the buildup of negative charge in the transition state, suggesting that electron-withdrawing groups accelerate the reaction, while a negative ρ value would imply the opposite.

Deviations from linearity in Hammett plots could also be of significant interest, as they may indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied.

The stereoselectivity of reactions involving this compound is another critical area for investigation. The orientation of the anilinooxy groups, whether axial or equatorial, will be influenced by the nature of the substituents. The interplay of steric hindrance and stereoelectronic effects will likely govern the facial selectivity of nucleophilic attack on the carbonyl carbon. For instance, bulky substituents may favor equatorial attack due to steric hindrance, while polar substituents could influence the approach of the nucleophile through electrostatic interactions. A comprehensive study of these effects will be crucial for controlling the stereochemical outcome of reactions involving this scaffold.

Table 1: Proposed Substituents for Investigating Electronic and Steric Effects on this compound

| Substituent Position | Electron-Donating Groups | Electron-Withdrawing Groups | Sterically Bulky Groups |

| para | -OCH₃, -CH₃, -N(CH₃)₂ | -NO₂, -CN, -CF₃ | -C(CH₃)₃, -Si(CH₃)₃ |

| meta | -OCH₃, -CH₃ | -NO₂, -CN, -CF₃ | -C(CH₃)₃ |

| ortho | -CH₃, -OCH₃ | -Cl, -Br | -C(CH₃)₃, -iPr |

The development of efficient and automatable synthetic routes is paramount for the thorough investigation of this compound and its derivatives. Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries, facilitating high-throughput screening and structure-activity relationship studies. Future research should therefore focus on the development of robust solid-phase methodologies for the synthesis of this compound.

A key challenge in developing a solid-phase synthesis is the selection of a suitable resin and linker strategy. The linker must be stable to the reaction conditions required for the assembly of the target molecule and yet be cleavable under mild conditions to release the final product in high purity. For the synthesis of this compound, a potential strategy would involve anchoring a precursor to the solid support via a traceless linker or a linker that imparts a useful functionality upon cleavage.

One proposed solid-phase approach could commence with the immobilization of a protected cyclohexanedione derivative onto a suitable resin, such as a Wang or Rink amide resin. Subsequent reaction with a series of substituted anilino hydroxylamines would introduce the desired anilinooxy moieties. The final cleavage from the resin would then yield the target this compound derivatives. The use of solid-phase synthesis would greatly simplify the purification process, as excess reagents and by-products could be easily removed by washing the resin. wikipedia.org

The investigation of different linker strategies will be crucial. For instance, a photolabile linker could allow for the release of the product under neutral conditions, which would be advantageous for sensitive molecules. Alternatively, a safety-catch linker could be employed, which requires an activation step before cleavage, providing an additional layer of control over the synthesis.

The successful development of a solid-phase synthesis for this compound would not only accelerate the exploration of its chemical space but also open up possibilities for the creation of combinatorial libraries for biological screening and materials science applications. wikipedia.org

Table 2: Potential Solid-Phase Synthesis Workflow for this compound Derivatives

| Step | Description | Reagents and Conditions |

| 1. Resin Functionalization | Attachment of a suitable linker to the solid support (e.g., polystyrene resin). | Linker, coupling agents (e.g., DIC/HOBt). |

| 2. Immobilization | Anchoring of a protected cyclohexanedione precursor to the functionalized resin. | Protected cyclohexanedione, base. |

| 3. Deprotection | Removal of protecting groups from the immobilized precursor. | Deprotecting agent (e.g., TFA, piperidine). |

| 4. Oximation | Reaction with a library of substituted anilino hydroxylamines to form the bis(anilinooxy) linkages. | Substituted anilino hydroxylamines, activating agents. |

| 5. Cleavage | Release of the final this compound derivatives from the solid support. | Cleavage cocktail (e.g., TFA/DCM, UV light for photolabile linkers). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.